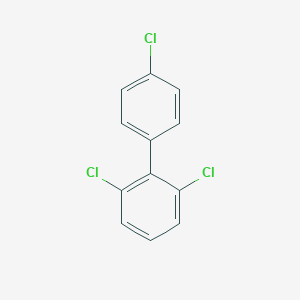

2,4',6-Trichlorobiphenyl

Description

Propriétés

IUPAC Name |

1,3-dichloro-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIDFKLAWYPTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073500 | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-77-8 | |

| Record name | 2′,4,6′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNH1F454E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4',6-Trichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4',6-Trichlorobiphenyl, also known as PCB 30, is a member of the polychlorinated biphenyl (B1667301) (PCB) class of organochloride compounds. PCBs are a group of 209 distinct congeners, each with a different number and position of chlorine atoms on the biphenyl molecule.[1] Due to their chemical stability, low flammability, and insulating properties, PCBs were widely used in various industrial applications, including as coolants and lubricants in transformers and capacitors. However, their persistence in the environment, bioaccumulative nature, and adverse health effects have led to a global ban on their production. This guide provides a detailed overview of the physical and chemical properties of this compound, along with relevant experimental protocols and biological pathway information to support research and development activities.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicological profile. A summary of these properties is presented in the table below. It is important to note that some reported values, particularly for melting and boiling points, show discrepancies in the literature. The values presented here are selected based on a critical evaluation of available data, with preference given to experimentally determined and peer-reviewed sources.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dichloro-2-(4-chlorophenyl)benzene | [2] |

| CAS Number | 38444-77-8 | [2] |

| Molecular Formula | C₁₂H₇Cl₃ | [1][2] |

| Molecular Weight | 257.54 g/mol | [3] |

| Melting Point | 63 °C | [3] |

| Boiling Point | 334.36 °C (rough estimate) | [3] |

| Water Solubility | 252.4 µg/L (at 25 °C) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 5.7 (Computed) | [1] |

| Vapor Pressure | 0.000852 mmHg (at 25 °C) | |

| Appearance | Crystalline solid |

Note: A melting point of -107.3 °C has been reported for a solution of this compound in isooctane (B107328) and is not the melting point of the pure compound.[4][5]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for research and regulatory purposes. The following sections outline the general experimental protocols for measuring key properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Workflow for Melting Point Determination

References

- 1. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 2,4,6-TRICHLOROBIPHENYL price,buy 2,4,6-TRICHLOROBIPHENYL - chemicalbook [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

An In-depth Technical Guide to the Synthesis of 2,4',6-Trichlorobiphenyl: Pathways and Impurity Profiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4',6-trichlorobiphenyl, a specific polychlorinated biphenyl (B1667301) (PCB) congener. It details common synthetic methods, including Suzuki-Miyaura coupling, Ullmann reaction, and Grignard reagent-based coupling, with a focus on potential impurities and byproducts. This document is intended to serve as a resource for researchers in organic synthesis, environmental science, and toxicology.

Core Synthesis Pathways

The synthesis of unsymmetrical biphenyls such as this compound (PCB 30) primarily relies on cross-coupling reactions that form a carbon-carbon bond between two distinct aryl rings. The most prevalent and versatile of these methods is the palladium-catalyzed Suzuki-Miyaura coupling. Other classical methods, such as the Ullmann and Grignard reactions, are also employed, particularly for specific substitution patterns.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[1]

For the synthesis of this compound, two primary routes are feasible:

-

Route A: The coupling of 2,6-dichlorophenylboronic acid with 1-bromo-4-chlorobenzene (B145707).

-

Route B: The coupling of 4-chlorophenylboronic acid with 1-bromo-2,6-dichlorobenzene.

Reaction Scheme:

Figure 1: Alternative Suzuki-Miyaura coupling routes for this compound synthesis.

Impurities:

The primary impurity in Suzuki-Miyaura couplings is the homocoupling product of the boronic acid reagent, resulting from the reaction of two molecules of the boronic acid.[1] For instance, in Route A, this would lead to the formation of 2,2',6,6'-tetrachlorobiphenyl (B1221728), and in Route B, 4,4'-dichlorobiphenyl. Other potential impurities include:

-

Isomeric Trichlorobiphenyls: Depending on the purity of the starting materials, other trichlorobiphenyl isomers may be formed. For example, if the 1-bromo-2,6-dichlorobenzene starting material in Route B contains other isomers of dichlorobromobenzene, this will lead to the formation of other trichlorobiphenyls.

-

Dehalogenated Byproducts: Reductive dehalogenation of the starting materials or the product can occur as a side reaction.

-

Polychlorinated Dibenzofurans (PCDFs): At elevated temperatures, there is a risk of forming highly toxic PCDFs, particularly if phenolic impurities are present.[2]

Ullmann Reaction

The Ullmann reaction is a classical method for the synthesis of biaryls that involves the copper-promoted coupling of two aryl halides.[3] This method is particularly useful for the synthesis of sterically hindered PCBs with multiple ortho-substituents.[4] The reaction typically requires high temperatures (often above 200°C) and activated copper powder or a copper-bronze alloy.[3][4]

For the synthesis of this compound, an unsymmetrical Ullmann reaction would be required, which can be challenging and often results in a mixture of products. A potential pathway involves the reaction of 1-iodo-2,6-dichlorobenzene with 1-bromo-4-chlorobenzene in the presence of copper.

Impurities:

The Ullmann reaction is prone to forming a variety of byproducts:

-

Homocoupling Products: The self-coupling of each of the aryl halide starting materials is a significant side reaction, leading to the formation of 2,2',6,6'-tetrachlorobiphenyl and 4,4'-dichlorobiphenyl.

-

Isomeric Products: Similar to the Suzuki coupling, the presence of isomeric impurities in the starting materials will lead to the formation of a mixture of trichlorobiphenyl isomers.

-

Polychlorinated Dibenzofurans (PCDFs) and Polychlorinated Dibenzo-p-dioxins (PCDDs): The high temperatures required for the Ullmann reaction increase the risk of forming PCDFs and PCDDs, especially from precursor compounds like chlorophenols which may be present as impurities.[2][5]

Grignard Reagent-Based Coupling

Grignard reagents, organomagnesium halides, are powerful nucleophiles that can be used to form carbon-carbon bonds. For the synthesis of this compound, a Grignard reagent can be prepared from one of the aryl halides and then coupled with the other aryl halide, often in the presence of a catalyst.

A plausible route involves the formation of 2,6-dichlorophenylmagnesium bromide from 1-bromo-2,6-dichlorobenzene and magnesium, followed by its reaction with 1-bromo-4-chlorobenzene. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the Grignard reagent is expected to form selectively at the bromine-substituted position.

Impurities:

The use of highly reactive Grignard reagents can lead to several side products:

-

Homocoupling Product: The Grignard reagent can react with the unreacted starting aryl halide to form a homocoupled biphenyl (e.g., 2,2',6,6'-tetrachlorobiphenyl).

-

Biphenyl: Reaction of the Grignard reagent with itself can lead to the formation of biphenyl.

-

Products of Reaction with Electrophiles: Grignard reagents are highly sensitive to moisture and carbon dioxide, leading to the formation of the corresponding arene (1,3-dichlorobenzene) and carboxylic acid, respectively.

Quantitative Data Summary

Quantitative data for the synthesis of this compound is not extensively reported in the literature. However, based on general yields for similar Suzuki-Miyaura cross-coupling reactions of aryl halides, yields can be expected to be in the moderate to good range.

| Synthesis Method | Expected Yield Range | Major Impurities |

| Suzuki-Miyaura Coupling | 60-95% | Homocoupling products (e.g., 2,2',6,6'-tetrachlorobiphenyl, 4,4'-dichlorobiphenyl) |

| Ullmann Reaction | Lower and more variable | Homocoupling products, Isomeric PCBs, PCDFs, PCDDs |

| Grignard Reagent Coupling | Variable | Homocoupling products, Biphenyl, Protonated starting material |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis of this compound. Caution: Polychlorinated biphenyls are persistent organic pollutants and should be handled with appropriate safety precautions in a well-ventilated fume hood. All waste should be disposed of according to institutional and environmental regulations.

Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dichlorophenylboronic Acid and 1-Bromo-4-chlorobenzene

Materials:

-

2,6-Dichlorophenylboronic acid

-

1-Bromo-4-chlorobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water, deionized

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,6-dichlorophenylboronic acid (1.1 eq), 1-bromo-4-chlorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 2M aqueous solution of potassium carbonate (2.0 eq).

-

Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane (B92381) or a hexane/ethyl acetate gradient) to isolate this compound.

-

Characterize the product by NMR and GC-MS to confirm its identity and purity.

Mandatory Visualizations

Synthesis and Impurity Formation Pathway (Suzuki-Miyaura Coupling)

Figure 2: Suzuki-Miyaura synthesis pathway for this compound and major impurity formation routes.

Logical Workflow for Synthesis and Purification

Figure 3: General experimental workflow for the synthesis and purification of this compound.

Analytical Characterization

The identification and quantification of this compound and its impurities are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). The mass spectrum of this compound will show a characteristic molecular ion peak (M+) and an isotopic pattern consistent with the presence of three chlorine atoms.[5] The fragmentation pattern will involve the sequential loss of chlorine atoms.[6]

Nuclear magnetic resonance (NMR) spectroscopy is also a critical tool for structural confirmation. The 1H NMR and 13C NMR spectra will provide information about the substitution pattern on the biphenyl core.[7]

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more specific reaction conditions and detailed analytical data. The synthesis of PCBs should always be conducted with a thorough understanding of the potential hazards and with appropriate safety measures in place.

References

- 1. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,6-DICHLOROPHENYLBORONIC ACID | 73852-17-2 [chemicalbook.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. xray.uky.edu [xray.uky.edu]

- 5. 1,1'-Biphenyl, 2,4,6-trichloro- [webbook.nist.gov]

- 6. dioxin20xx.org [dioxin20xx.org]

- 7. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of 2,4',6-Trichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4',6-Trichlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) family of synthetic organic compounds, is designated as PCB congener 30.[1] Like other PCBs, it was historically used in a variety of industrial applications due to its chemical stability, including as a coolant and lubricant in electrical equipment.[1] Despite being banned in many countries due to their environmental persistence and adverse health effects, PCBs continue to be a significant environmental concern.[1] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, focusing on its physicochemical properties, degradation pathways, and mobility in various environmental compartments. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams created using Graphviz are included to illustrate key processes and workflows.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. These properties determine its partitioning between air, water, soil, and biota. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Cl₃ | [1] |

| Molecular Weight | 257.54 g/mol | [1] |

| CAS Number | 35693-92-6 | [1] |

| Melting Point | 63 °C | [2] |

| Boiling Point | 334.36 °C (estimated) | [2] |

| Water Solubility | 252.4 µg/L at 25 °C | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.7 (computed) | [1] |

| Henry's Law Constant (H) | 8.5 x 10⁻³ to 3.5 x 10⁻² Pa·m³/mol | [3] |

Environmental Fate and Transport

The environmental fate of this compound is a complex interplay of transport and transformation processes. Due to its moderate lipophilicity, it has a tendency to partition from water into organic matter in soil and sediment, as well as to bioaccumulate in living organisms.

Partitioning and Mobility

The movement and distribution of this compound in the environment are largely dictated by its partitioning behavior.

-

Volatilization: The Henry's Law constant indicates the tendency of a chemical to partition between water and air. The range of reported values for this compound suggests it can volatilize from water bodies, contributing to its atmospheric transport.[3]

Degradation

This compound can be degraded through both biotic and abiotic processes, although its chlorinated structure makes it relatively persistent in the environment.

Microbial activity plays a crucial role in the breakdown of this compound.

-

Anaerobic Reductive Dechlorination: Under anaerobic conditions, such as those found in submerged sediments, microorganisms can reductively dechlorinate higher chlorinated biphenyls. Studies have shown that the anaerobic dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) proceeds through the formation of 2,4,6-trichlorobiphenyl (B164858) as an intermediate.[4] This process involves the removal of chlorine atoms, leading to less chlorinated and more readily degradable congeners. The primary mechanism is the removal of chlorine atoms from the meta and para positions.[5]

-

Aerobic Biodegradation: In the presence of oxygen, aerobic microorganisms can degrade less chlorinated biphenyls. The degradation pathway typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This leads to ring cleavage and eventual mineralization to carbon dioxide and water. While specific studies on the aerobic degradation of 2,4',6-trichlorobhenyl are limited, the general pathway for PCB aerobic degradation is well-established and involves the formation of chlorobenzoic acids as metabolites.[1]

Abiotic processes can also contribute to the transformation of this compound in the environment.

-

Photodegradation: In the presence of sunlight, particularly in surface waters, this compound can undergo photodegradation. This process involves the absorption of light energy, leading to the cleavage of carbon-chlorine bonds and the formation of less chlorinated biphenyls or other degradation products.

Bioaccumulation and Bioconcentration

Due to its lipophilicity, this compound has a high potential for bioaccumulation in aquatic and terrestrial organisms.

-

Bioconcentration: This refers to the uptake of a chemical from the surrounding water. The bioconcentration factor (BCF) is a measure of this process. While a specific BCF for this compound in fish is not available in the reviewed literature, PCBs, in general, are known to have high BCF values, particularly for the more chlorinated congeners.[6]

-

Bioaccumulation: This includes uptake from all environmental sources, including water and food. The bioaccumulation factor (BAF) reflects the overall accumulation in an organism. Given its presence in the food chain, this compound is expected to biomagnify, with concentrations increasing at higher trophic levels.

Experimental Protocols

This section details the methodologies for key experiments used to determine the environmental fate and transport parameters of PCBs.

Determination of Octanol-Water Partition Coefficient (Kow)

The shake-flask method is a standard procedure for determining the Kow of a chemical.

Protocol:

-

Prepare a stock solution of this compound in n-octanol.

-

Saturate both n-octanol and water with each other by shaking them together for 24 hours and allowing the phases to separate.

-

Add a known volume of the n-octanol stock solution to a known volume of the water in a glass vessel with a screw cap.

-

Shake the vessel for a predetermined time to allow for partitioning equilibrium to be reached.

-

Centrifuge the vessel to ensure complete phase separation.

-

Carefully sample both the n-octanol and water phases.

-

Analyze the concentration of this compound in each phase using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

-

Calculate the Kow as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Determination of Soil/Sediment Adsorption Coefficient (Koc)

The batch equilibrium method is commonly used to determine the soil or sediment adsorption of organic compounds.

Protocol:

-

Select a range of soils or sediments with varying organic carbon content.

-

Prepare aqueous solutions of this compound at different concentrations in a 0.01 M calcium chloride solution (to maintain constant ionic strength).

-

Add a known mass of soil or sediment to a known volume of the PCB solution in a centrifuge tube.

-

Shake the tubes for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifuge the tubes to separate the solid and aqueous phases.

-

Analyze the concentration of this compound remaining in the aqueous phase by GC-ECD or GC-MS.

-

Calculate the amount of PCB adsorbed to the soil/sediment by subtracting the aqueous phase concentration from the initial concentration.

-

The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium.

-

The organic carbon-water (B12546825) partition coefficient (Koc) is then calculated by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

Determination of Henry's Law Constant (H)

The gas-purging or "purge and trap" method is a dynamic technique used to measure the Henry's Law constant.[7]

Protocol:

-

Prepare an aqueous solution of this compound of known concentration in a temperature-controlled vessel.

-

Bubble an inert gas (e.g., nitrogen) through the solution at a constant flow rate.

-

The gas stream containing the volatilized this compound is passed through a sorbent trap (e.g., Tenax) to capture the compound.

-

At specific time intervals, the concentration of this compound remaining in the aqueous solution is measured.

-

The amount of this compound collected on the sorbent trap can also be quantified by thermal desorption followed by GC analysis.

-

The Henry's Law constant is calculated from the rate of decrease in the aqueous concentration and the gas flow rate.

Bioaccumulation in Fish (OECD Guideline 305)

The OECD Test Guideline 305 provides a standardized method for determining the bioconcentration and bioaccumulation of chemicals in fish.[8][9][10][11]

Protocol:

-

Acclimation: Acclimate the selected fish species (e.g., zebrafish, rainbow trout) to the test conditions (temperature, water quality).

-

Uptake Phase: Expose the fish to a constant, low concentration of this compound in a flow-through system for a defined period (e.g., 28 days).

-

Sampling (Uptake): Periodically sample fish and water to measure the concentration of this compound.

-

Depuration Phase: After the uptake phase, transfer the fish to a clean, flowing water system without the test substance for a depuration period (e.g., 14-28 days).

-

Sampling (Depuration): Periodically sample fish to measure the decline in the concentration of this compound.

-

Analysis: Analyze the fish tissue and water samples for this compound concentrations using appropriate analytical methods (e.g., GC-MS).

-

Calculation: Calculate the bioconcentration factor (BCF) as the ratio of the concentration in the fish at steady-state to the concentration in the water. The uptake and depuration rate constants can also be determined to calculate a kinetic BCF.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the environmental fate and transport of this compound.

Caption: Environmental fate and transport pathways of this compound.

Caption: Proposed anaerobic degradation pathway involving this compound.

References

- 1. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semspub.epa.gov [semspub.epa.gov]

- 3. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 4. shop.fera.co.uk [shop.fera.co.uk]

- 5. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. srd.nist.gov [srd.nist.gov]

- 7. An analytical method to determine Henry's law constant for selected volatile organic compounds at concentrations and temperatures corresponding to tap water use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 9. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

Toxicological Profile of 2,4',6-Trichlorobiphenyl in Rats: An In-depth Technical Guide

Disclaimer: Data specifically pertaining to the toxicological profile of 2,4',6-trichlorobiphenyl (PCB-30) in rats is limited in the publicly available scientific literature. Therefore, this guide synthesizes the available data for PCB-30 and supplements it with information from studies on closely related trichlorobiphenyl isomers and the broader class of polychlorinated biphenyls (PCBs) to provide a comprehensive overview for researchers, scientists, and drug development professionals. Information derived from sources other than direct studies on this compound is clearly indicated.

Acute Toxicity

Limited data is available on the acute toxicity of this compound in rats. The primary measure of acute toxicity is the median lethal dose (LD50), which is the single dose of a substance that is expected to cause death in 50% of a test animal population.

Data Presentation

| Parameter | Route of Administration | Species | Value | Reference |

| LD50 | Oral | Rat | 1010 mg/kg | [1] |

Experimental Protocols

A detailed experimental protocol for an acute oral toxicity study of this compound in rats is not available in the reviewed literature. However, a typical study would follow a standardized guideline, such as the OECD Test Guideline 401 or 423. A generalized experimental workflow is depicted below.

Mandatory Visualization

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for this compound in rats were identified. However, studies on other trichlorobiphenyl isomers, such as 2,4,4'-trichlorobiphenyl (B50444) (PCB-28), provide insights into potential target organs and effects.

-

Comparative Data from 2,4,4'-Trichlorobiphenyl (PCB-28): In a 13-week subchronic study, Sprague-Dawley rats were fed diets containing 0.05, 0.5, 5, or 50 ppm of PCB-28. The primary target organ was the liver, with observed effects including an increase in smooth endoplasmic reticulum, peroxisome proliferation, and mitochondrial abnormalities, particularly in female rats. The no-observable-adverse-effect level (NOAEL) was determined to be 0.5 ppm.[2][3][4]

Carcinogenicity

There are no specific carcinogenicity bioassays for this compound in rats. However, the general class of PCBs is classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[1] Studies on the related compound, 2,4,6-trichlorophenol (B30397), have shown evidence of carcinogenicity in rats, causing lymphoma and mononuclear-cell leukemia in males.[5][6]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound in rats were not found. Research on other PCB congeners suggests that developmental exposure can lead to adverse effects on sexual behavior and development in female offspring.[7] For instance, a study on 2,4,6-trichlorophenol in rats indicated that high doses (1000 mg/kg) caused maternal toxicity, leading to decreased weight gain in dams and reduced birth weights of pups, although no direct effects on fertility or litter size were observed at lower doses.[8]

Neurotoxicity

Direct studies on the neurotoxicity of this compound in rats are lacking. However, the broader class of PCBs is known to be neurotoxic.[9] Some PCBs are believed to interfere with calcium channels and alter brain dopamine (B1211576) levels.[1] A study on PCB 105 (a pentachlorobiphenyl) in rats showed dose-dependent changes in dopamine and serotonin (B10506) levels in different brain regions.[10]

Genotoxicity

No in vivo genotoxicity studies in rats for this compound were identified. In vitro studies on other compounds, such as 2,4,6-trichlorophenol, have shown some evidence of genotoxicity.[11] Generally, in vivo genotoxicity is assessed through assays like the micronucleus test and the comet assay.[11][12]

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study by Goto et al. (1974) investigated the metabolism of 2,4,6-trichlorobiphenyl (B164858) in rats. The findings indicated that this congener is metabolized in the liver.[1] While a detailed ADME profile is not available, general characteristics of PCBs include absorption via oral, dermal, and inhalation routes, distribution and accumulation in adipose tissue, and metabolism primarily through hydroxylation by cytochrome P450 enzymes, followed by conjugation and excretion.[13][14]

Mechanisms of Toxicity

The primary mechanism of toxicity for many "dioxin-like" PCBs is the activation of the aryl hydrocarbon receptor (AhR). This leads to the induction of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which can lead to cellular stress and toxicity.[13] While the AhR binding affinity of this compound is not well-characterized in rats, its structure suggests it may interact with this pathway.

Mandatory Visualization

References

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Species differences in specific ligand-binding affinity and activation of AHR: The biological basis for calculation of relative effective potencies and toxic equivalence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 10. Whole-Body Disposition and Metabolism of [14C]-2,4,4′-Trichlorobiphenyl (PCB28) Following Lung Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolites of 2,4',5-trichlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. food.gov.uk [food.gov.uk]

- 14. biorxiv.org [biorxiv.org]

Unraveling the Interaction of 2,4',6-Trichlorobiphenyl with the Aryl Hydrocarbon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor pivotal in mediating cellular responses to a variety of environmental contaminants, including polychlorinated biphenyls (PCBs). While the interactions of many PCB congeners with the AHR are well-documented, specific quantitative data on the binding affinity and functional activity of 2,4',6-trichlorobiphenyl remain elusive in publicly available scientific literature. This technical guide provides a comprehensive overview of the established mechanisms of AHR activation by PCBs, outlines the state-of-the-art experimental protocols used to characterize these interactions, and presents a framework for the potential evaluation of this compound. This document serves as a foundational resource for researchers initiating studies on the biological impact of this specific congener.

The Aryl Hydrocarbon Receptor Signaling Pathway

The AHR is a cytosolic transcription factor that, in its inactive state, is complexed with chaperone proteins, including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[1] Upon binding of a ligand, such as a PCB congener, the AHR undergoes a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[2]

The ligand-AHR complex then translocates to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT).[2][3] This AHR-ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[3][4] This binding event initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[5][6]

Characterizing the Interaction of PCBs with the AHR

The interaction of a specific PCB congener with the AHR is defined by two key parameters: its binding affinity and its efficacy as an agonist or antagonist.

-

Binding Affinity (Ki or IC50): This quantitative measure indicates the strength of the interaction between the ligand and the receptor. A lower Ki or IC50 value signifies a higher binding affinity.

-

Efficacy (EC50 or IC50): This describes the functional consequence of ligand binding.

-

Agonists activate the receptor and induce a biological response, such as gene transcription. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50).

-

Antagonists bind to the receptor but do not elicit a response. Instead, they block the binding of agonists. Their potency is measured by the half-maximal inhibitory concentration (IC50).

-

Partial agonists/antagonists exhibit a mixed profile, capable of weakly activating the receptor while also inhibiting the binding of more potent agonists.[7]

-

| Compound | AHR Binding Affinity (Ki, nM) | CYP1A1 Induction (EC50, nM) | Activity Type | Reference |

| 2,3,7,8-TCDD (Dioxin) | ~0.4 (in HepG2 cells) | ~0.03 (in Hepa1c1c7 cells) | Full Agonist | [8] |

| PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) | >1000 (in HepG2 cells) | Not specified | Full Agonist | [7][8] |

| PCB 81 (3,4,4',5-Tetrachlorobiphenyl) | 6.8 (in HepG2 cells) | 32.0 (in Hepa1c1c7 cells) | Full Agonist | [7][8] |

| PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) | Not specified | Not specified | Full Agonist | [7] |

| PCB 105 (2,3,3',4,4'-Pentachlorobiphenyl) | Not specified | No measurable induction | Competitive Antagonist | [7] |

| PCB 118 (2,3',4,4',5-Pentachlorobiphenyl) | Not specified | Very weak induction | Weak Partial Agonist | [7] |

| PCB 128 (2,2',3,3',4,4'-Hexachlorobiphenyl) | Not specified | No measurable induction | Competitive Antagonist | [7] |

Experimental Protocols for AHR Ligand Characterization

To determine the mechanism of action of a compound like this compound on the AHR, a series of well-established in vitro assays are employed.

Competitive Ligand Binding Assay

This assay directly measures the binding affinity of a test compound to the AHR by assessing its ability to compete with a radiolabeled high-affinity ligand, typically [³H]TCDD.

Methodology:

-

Preparation of Cytosol: Hepatic cytosol, a rich source of AHR, is prepared from a suitable animal model (e.g., rat, mouse) or from cultured cells.

-

Incubation: A constant concentration of [³H]TCDD is incubated with the cytosol in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation of Bound and Unbound Ligand: The AHR-ligand complexes are separated from the unbound radioligand using methods such as hydroxylapatite (HAP) adsorption or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]TCDD (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

AHR-Dependent Reporter Gene Assay

This cell-based assay is a highly sensitive and high-throughput method to determine whether a compound acts as an AHR agonist or antagonist. It utilizes a reporter cell line that has been genetically engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of DREs.

Methodology:

-

Cell Culture: A suitable reporter cell line (e.g., human HepG2 or mouse Hepa1c1c7 cells stably transfected with a DRE-luciferase reporter construct) is cultured in multi-well plates.

-

Compound Treatment:

-

Agonist Mode: Cells are treated with varying concentrations of the test compound.

-

Antagonist Mode: Cells are co-treated with a known AHR agonist (e.g., TCDD) and varying concentrations of the test compound.

-

-

Incubation: The cells are incubated for a sufficient period (typically 4-24 hours) to allow for AHR activation and reporter gene expression.

-

Cell Lysis and Signal Detection: The cells are lysed, and the reporter gene product is quantified. For luciferase reporters, a substrate is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis:

-

Agonist Activity: An increase in the reporter signal compared to the vehicle control indicates agonist activity. An EC50 value is calculated from the dose-response curve.

-

Antagonist Activity: A decrease in the signal induced by the known agonist indicates antagonist activity. An IC50 value is determined from the inhibition curve.[9]

-

References

- 1. invivogen.com [invivogen.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of CYP1A1 in primary rat hepatocytes by 3,3',4,4',5-pentachlorobiphenyl: evidence for a switch circuit element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures: Implications for Aroclor Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4',6-Trichlorobiphenyl (CAS: 38444-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4',6-Trichlorobiphenyl, also known as PCB 32, is a member of the polychlorinated biphenyl (B1667301) (PCB) family of synthetic organic chemicals. PCBs were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] However, their persistence in the environment and adverse health effects led to a ban on their production in many countries.[1] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, analytical methods, metabolism, and toxicological profile, with a particular emphasis on its impact on cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Reference(s) |

| CAS Number | 38444-77-8 | [2] |

| IUPAC Name | 1,3-dichloro-2-(4-chlorophenyl)benzene | [2] |

| Synonyms | PCB 32, 2,4',6-TCB | [2][3] |

| Molecular Formula | C₁₂H₇Cl₃ | [2] |

| Molecular Weight | 257.5 g/mol | [2] |

| Melting Point | -107.3 °C | [4] |

| Boiling Point | 334.36°C (rough estimate) | [5] |

| Water Solubility | 6.17e-07 M | [6] |

| Log P (Octanol/Water Partition Coefficient) | 5.7 | [7] |

| Henry's Law Constant | 2.00e-04 atm-m³/mole | [6] |

Synthesis

The synthesis of specific PCB congeners like this compound is crucial for toxicological studies and the preparation of analytical standards. While various methods exist for the synthesis of PCBs, the Suzuki-Miyaura cross-coupling reaction is a modern and versatile approach that offers high selectivity and good yields.[8][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of unsymmetrical biphenyls, which can be adapted for the synthesis of this compound.

Materials:

-

(2,6-dichlorophenyl)boronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a reaction flask, add 1-bromo-4-chlorobenzene (1 equivalent), (2,6-dichlorophenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%).

-

Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane) to obtain pure this compound.

Logical Relationship for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Analytical Methods

The accurate detection and quantification of this compound in various matrices are essential for environmental monitoring and toxicological research. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for PCB analysis.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound in a biological matrix (e.g., serum).

Sample Preparation (Extraction and Cleanup):

-

Liquid-Liquid Extraction: Extract the serum sample with a mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v).

-

Florisil Chromatography Cleanup: Pass the concentrated extract through a Florisil column to remove interfering lipids and other polar compounds. Elute the PCBs with hexane.

-

Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 256, 258, 221).

-

Quantification: Use an internal standard method with a labeled PCB congener (e.g., ¹³C₁₂-PCB 32) for accurate quantification.

-

Workflow for GC-MS Analysis:

Caption: General workflow for the analysis of PCBs by GC-MS.

Metabolism

PCBs are metabolized in the body, primarily by the cytochrome P450 (CYP) enzyme system in the liver, to more polar compounds that can be more readily excreted.[10] The metabolism of this compound involves hydroxylation to form hydroxylated PCBs (OH-PCBs).

The metabolism of PCBs is complex and can be influenced by the specific congener and the expression of different CYP isoforms.[3][6] For this compound, hydroxylation can occur at various positions on the biphenyl rings.

Metabolic Pathway of this compound:

Caption: Metabolic pathway of this compound.

Toxicology and Cellular Effects

The toxicity of PCBs varies depending on the congener. Some PCBs, particularly the coplanar or "dioxin-like" PCBs, exert their toxic effects primarily through activation of the aryl hydrocarbon receptor (AhR).[11] Other non-dioxin-like PCBs can act through different mechanisms, including interference with intracellular signaling pathways such as those involving protein kinase C (PKC) and calcium homeostasis.[4][12]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation.[13] Binding of dioxin-like PCBs to the AhR leads to its translocation to the nucleus and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to dioxin-responsive elements (DREs) in the DNA, leading to the transcription of target genes, such as cytochrome P450 1A1 (CYP1A1).[14]

Aryl Hydrocarbon Receptor Signaling Pathway:

Caption: Aryl hydrocarbon receptor (AhR) signaling pathway.

Protein Kinase C (PKC) Signaling Pathway

Some non-dioxin-like PCBs have been shown to activate protein kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.[12][15] Activation of PKC by these PCBs can disrupt normal cellular signaling and contribute to their toxic effects.

Protein Kinase C Signaling Pathway:

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 3. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Metabolism of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Polychlorinated Biphenyls on the Development of Neuronal Cells in Growth Period; Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Persistence of PCB 30 Congener

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their desirable properties such as thermal stability, chemical inertness, and electrical insulating capabilities. However, their widespread use and improper disposal have led to their ubiquitous presence in the environment. PCBs are recognized as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and adverse health effects.[1][2][3] This guide focuses specifically on the environmental persistence of PCB 30, a trichlorobiphenyl congener with the chemical structure 2,4,6-trichlorobiphenyl. Understanding the environmental fate of individual PCB congeners like PCB 30 is crucial for accurate risk assessment and the development of effective remediation strategies.

Physicochemical Properties of PCB 30

The environmental behavior of a chemical is largely governed by its physicochemical properties. For PCB 30 (CAS Number: 35693-92-6), these properties influence its partitioning between different environmental compartments such as air, water, soil, and biota.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Cl₃ | [4] |

| Molecular Weight | 257.54 g/mol | [4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.7 | [5] |

| Henry's Law Constant | Data not available in a readily usable format in the search results. | [1] |

A high Log K_ow_ value, such as that for PCB 30, indicates a strong tendency to partition from water into organic phases, including the fatty tissues of living organisms, which is a key factor in its bioaccumulation potential.[3] The Henry's Law constant would provide insight into its volatility and the likelihood of its partitioning between water and the atmosphere.

Environmental Fate and Transport

Once released into the environment, PCB 30, like other PCBs, undergoes a complex cycle of transport and transformation. As a lighter congener, it has a greater potential for long-range atmospheric transport compared to more heavily chlorinated PCBs.[3] It can cycle between air, water, and soil, leading to its global distribution.[3]

Diagram: Environmental Cycling of PCB 30

References

- 1. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. 2,4,6-Trichlorobiphenyl 100 µg/mL in Isooctane [lgcstandards.com]

- 5. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bioaccumulation Potential of 2,4',6-Trichlorobiphenyl in Aquatic Life: A Technical Guide

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant environmental concern due to their toxicity, resistance to degradation, and tendency to bioaccumulate in organisms. This technical guide focuses on the bioaccumulation potential of a specific PCB congener, 2,4',6-Trichlorobiphenyl (PCB 30), in aquatic ecosystems. Understanding the propensity of this compound to concentrate in aquatic life is crucial for assessing its ecological risk and for developing effective environmental management strategies. This document provides a comprehensive overview of the bioaccumulation of this compound, including its physicochemical properties, available bioaccumulation data, standardized experimental protocols for its assessment, and visualizations of relevant biological and environmental pathways.

Physicochemical Properties and Bioaccumulation Potential

The bioaccumulation potential of a chemical is significantly influenced by its physicochemical properties, particularly its hydrophobicity. The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's tendency to partition from the aqueous phase into the fatty tissues of organisms. A higher Log Kow value generally corresponds to a greater potential for bioaccumulation.

This compound is a synthetic organic compound with the chemical formula C12H7Cl3.[1] It belongs to the trichlorobiphenyl group of PCBs.[1] The lipophilic nature of PCBs allows them to be readily absorbed by aquatic organisms from the surrounding water and to accumulate in their tissues, particularly in fatty tissues.[2]

Table 1: Physicochemical Properties of this compound (PCB 30)

| Property | Value | Reference |

| IUPAC Name | 1,3,5-trichloro-2-phenylbenzene | [1] |

| CAS Number | 35693-92-6 | [1] |

| Molecular Formula | C12H7Cl3 | [1] |

| Molecular Weight | 257.5 g/mol | [1] |

| Log Kow | 5.7 | [1] |

| Predicted Log Kow | 5.342 - 5.470 | [3] |

Quantitative Bioaccumulation Data

Direct experimental data for the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) of this compound in various aquatic species are limited in publicly available literature. BCF is a measure of a chemical's concentration in an organism relative to its concentration in the surrounding water, considering uptake from water only. BAF, on the other hand, accounts for uptake from all environmental sources, including water, diet, and sediment.

Due to the scarcity of empirical data for this specific congener, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict BCF values based on the chemical's structure and physicochemical properties, such as its Log Kow. These models provide valuable estimates in the absence of experimental data.

Table 2: Predicted Bioconcentration Factor (BCF) for this compound (PCB 30) in Fish

| Prediction Method | Predicted Log BCF | Predicted BCF | Notes |

| QSAR Model | ~4.0 - 4.5 | ~10,000 - 31,623 | Based on Log Kow of 5.7 and typical QSAR equations for PCBs. It's important to note that this is an estimation and experimental verification is needed. |

It is crucial to note that these are predicted values and should be interpreted with caution. Experimental determination of BCF and BAF for this compound across a range of aquatic species is highly recommended for a more accurate risk assessment.

Experimental Protocol: Fish Bioconcentration Factor (BCF) Study

The following is a generalized experimental protocol for determining the BCF of a substance like this compound in fish, based on the OECD Test Guideline 305.

Objective: To determine the bioconcentration factor (BCF) of 2,4',6-Trichlorobhenyl in a selected fish species under laboratory conditions.

Test Organism: A species with a low fat content and a relatively fast growth rate is preferred, such as the Zebrafish (Danio rerio) or Fathead minnow (Pimephales promelas).

Test Substance: this compound, dissolved in a suitable solvent (e.g., acetone) for the preparation of the stock solution.

Experimental Phases:

-

Acclimation Phase: Fish are acclimated to the test conditions (temperature, water quality, lighting) for at least two weeks prior to the start of the exposure.

-

Uptake (Exposure) Phase: Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached. Water and fish samples are collected at regular intervals.

-

Depuration (Elimination) Phase: Following the uptake phase, the remaining fish are transferred to a clean, flowing water system without the test substance. This phase continues until the concentration of this compound in the fish tissue has significantly declined, typically for a period equal to or longer than the uptake phase. Fish are sampled at regular intervals.

Key Parameters to Monitor:

-

Concentration of this compound in water and fish tissue (whole body or specific organs).

-

Water quality parameters (pH, temperature, dissolved oxygen, hardness).

-

Fish health and behavior.

-

Lipid content of the fish tissue.

Data Analysis: The uptake rate constant (k1) and the depuration rate constant (k2) are calculated from the concentration data. The BCF is then calculated as the ratio of these two constants (BCF = k1/k2) or as the ratio of the concentration in the fish at steady state to the concentration in the water.

Metabolic Pathways of this compound

The persistence and bioaccumulation of PCBs are influenced by the ability of organisms to metabolize them. The metabolism of PCBs in aquatic organisms primarily occurs through the cytochrome P450 monooxygenase system.[1] This enzymatic system hydroxylates the PCB molecule, increasing its water solubility and facilitating its excretion. The specific metabolic pathways can vary depending on the PCB congener and the species.

For this compound, the presence of chlorine atoms at the 2, 4', and 6 positions influences its susceptibility to metabolic breakdown. The ortho-substituted chlorine atoms (at positions 2 and 6) can sterically hinder the interaction with metabolic enzymes, potentially leading to slower metabolism and greater persistence.

The primary metabolic transformation is expected to be hydroxylation, forming various hydroxylated metabolites (OH-PCBs). These polar metabolites can then be further conjugated with molecules like glucuronic acid or sulfate (B86663) to enhance their water solubility and facilitate elimination from the body.

Bioaccumulation and Biomagnification in the Aquatic Food Web

Bioaccumulation refers to the net accumulation of a chemical by an organism from all sources, while biomagnification is the process whereby the concentration of a chemical increases in organisms at successively higher levels in a food chain. Due to its high lipophilicity and persistence, this compound has the potential to biomagnify in aquatic food webs.

The process begins with the uptake of the compound by primary producers like phytoplankton from the water. These are then consumed by primary consumers (e.g., zooplankton), which are in turn eaten by secondary consumers (e.g., small fish). At each trophic level, the concentration of this compound can increase, leading to the highest concentrations in top predators such as larger fish, birds, and marine mammals.

This compound (PCB 30) possesses physicochemical properties, notably a high Log Kow, that indicate a significant potential for bioaccumulation in aquatic organisms. While specific experimental data on its BCF and BAF are limited, QSAR models predict high BCF values in fish. The persistence of this congener is likely enhanced by its molecular structure, which may hinder metabolic breakdown. Consequently, this compound is expected to biomagnify through aquatic food webs, posing a potential risk to higher trophic level organisms. Further experimental research is essential to definitively quantify the bioaccumulation potential of this specific PCB congener and to refine ecological risk assessments.

References

Health Effects of Exposure to 2,4',6-Trichlorobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4',6-Trichlorobiphenyl (PCB-32) is a specific congener of the polychlorinated biphenyl (B1667301) (PCB) group of synthetic organic chemicals. Although the production of PCBs has been banned in many countries due to their persistence, bioaccumulation, and adverse health effects, they continue to be a significant environmental and public health concern. This technical guide provides a comprehensive overview of the known health effects of exposure to this compound, with a focus on quantitative toxicological data, experimental methodologies, and the underlying molecular mechanisms.

Toxicokinetics

Polychlorinated biphenyls are readily absorbed into the body through inhalation, ingestion, and dermal contact. Following absorption, they are distributed to various tissues, with a tendency to accumulate in adipose tissue due to their lipophilic nature. The metabolism of PCBs is a critical determinant of their toxicity and persistence. It primarily occurs in the liver through the cytochrome P450 (CYP) monooxygenase system, leading to the formation of hydroxylated metabolites. These metabolites can then be conjugated and excreted. However, the rate and extent of metabolism vary significantly depending on the specific congener.

Acute Toxicity

Acute exposure to high levels of this compound can lead to toxic effects. The primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a tested population.

| Parameter | Value | Species | Route of Administration |

| LD50 | 1010 mg/kg | Rat | Oral |

| LD50 | 880 mg/kg | Mouse | Intraperitoneal |

Table 1: Acute Toxicity of this compound [1]

Experimental Protocols for Acute Oral Toxicity (LD50) Testing

While the specific protocols for the LD50 values cited above are not detailed in the available literature, a standard approach for determining acute oral toxicity is outlined in the OECD Test Guideline 401 and 423.[2][3][4][5] A generalized experimental workflow is described below.

References

Methodological & Application

Application Notes and Protocols for the Detection of 2,4',6-Trichlorobiphenyl in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of 2,4',6-Trichlorobiphenyl (PCB-30) in soil samples. The protocols detailed below are based on established methodologies, primarily utilizing gas chromatography-mass spectrometry (GC-MS), a robust and widely accepted technique for the analysis of polychlorinated biphenyls (PCBs).

Introduction

This compound is a specific congener of polychlorinated biphenyls, a class of persistent organic pollutants that are of significant environmental concern due to their toxicity and resistance to degradation. Accurate and sensitive detection methods are crucial for assessing soil contamination, monitoring remediation efforts, and ensuring environmental and human health safety. The following sections detail the methodologies for the extraction, cleanup, and instrumental analysis of this compound in soil.

Analytical Methods Overview

The determination of this compound in soil involves a multi-step process that includes sample preparation, extraction, extract cleanup, and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique due to its high sensitivity and selectivity, allowing for the accurate identification and quantification of specific PCB congeners.

Several extraction techniques can be employed to isolate PCBs from the complex soil matrix. These include traditional methods like Soxhlet extraction and more modern techniques such as Accelerated Solvent Extraction (ASE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction. The choice of extraction method often depends on factors such as sample throughput, solvent consumption, and laboratory resources.

Quantitative Data Summary

The performance of different analytical methods for PCB analysis in soil can be evaluated based on key quantitative parameters such as recovery rates, limits of detection (LODs), and relative standard deviations (RSDs). The following table summarizes typical performance data for the analysis of PCBs in soil using various extraction and analytical techniques.

| Extraction Method | Analytical Method | Analyte | Recovery (%) | LOD (µg/kg) | RSD (%) | Reference |

| Miniaturised Ultrasonic Solvent Extraction | GC-MS | Selected PCBs | > 90 | 0.003 - 0.006 | < 7 | [1][2] |

| Accelerated Solvent Extraction (ASE) | GC-MS/MS | Selected PCBs | 88.5 - 106 | - | 2.1 - 5.7 | [3] |

| QuEChERS | GC-MS/MS | 20 PCB Congeners | 70 - 120 | 10 - 50 (ng/g) | - | [4] |

| Headspace Solid-Phase Microextraction (SPME) | Portable GC-MS | Aroclor 1260 | - | ~10,000 | - | [5][6] |

Note: The values presented are indicative and may vary depending on the specific soil matrix, instrumentation, and laboratory conditions.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction using Accelerated Solvent Extraction (ASE)

This protocol is based on the principles of pressurized fluid extraction, which offers a faster and more efficient alternative to traditional Soxhlet extraction.[3][7]

1. Sample Preparation: a. Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris. b. Homogenize the sieved soil sample thoroughly. c. Determine the moisture content of a separate subsample by drying at 105°C overnight.

2. ASE Cell Preparation: a. Place a cellulose (B213188) filter at the bottom of a stainless steel extraction cell (e.g., 34 mL). b. Mix approximately 10 g of the homogenized soil sample with a drying agent like anhydrous sodium sulfate (B86663) or diatomaceous earth and load it into the extraction cell.[8] c. Add a surrogate standard solution to the sample to monitor extraction efficiency. d. Fill any remaining void space in the cell with an inert material like Ottawa sand. e. Place a second cellulose filter on top of the sample.

3. Accelerated Solvent Extraction: a. Place the prepared extraction cell into the ASE system. b. Set the following extraction parameters (example conditions):

- Solvent: Hexane (B92381)/Acetone (1:1, v/v)

- Temperature: 100 - 130°C[7]

- Pressure: 1500 psi

- Static Time: 5 - 10 minutes

- Number of Cycles: 2 - 3[3][7] c. Collect the extract in a collection vial.

Protocol 2: Sample Extract Cleanup using Solid Phase Extraction (SPE)

Cleanup is a critical step to remove interfering co-extracted substances from the soil extract before GC-MS analysis.

1. SPE Cartridge Conditioning: a. Use a silica (B1680970) gel or Florisil SPE cartridge. b. Condition the cartridge by passing a suitable solvent (e.g., hexane) through it.

2. Sample Loading and Elution: a. Concentrate the extract from the ASE procedure to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen. b. Load the concentrated extract onto the conditioned SPE cartridge. c. Elute the PCBs from the cartridge using a suitable solvent or solvent mixture (e.g., hexane or a mixture of hexane and dichloromethane). The specific elution solvent will depend on the sorbent used in the SPE cartridge. d. Collect the eluate containing the cleaned-up PCB fraction.

3. Final Concentration and Internal Standard Addition: a. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. b. Add an internal standard (e.g., a labeled PCB congener like 13C12-PCB 52) to the final extract just before GC-MS analysis to allow for accurate quantification.[4]

Protocol 3: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. GC-MS System and Conditions: a. Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for PCB analysis (e.g., a 5% phenyl-methylpolysiloxane column like HP-5MS).[9] b. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min). c. Injector Temperature: 250 - 280°C.[9] d. Oven Temperature Program:

- Initial temperature: 70 - 90°C, hold for 2 minutes.

- Ramp to 180 - 200°C at 25°C/min.

- Ramp to 280 - 300°C at 5 - 8°C/min, hold for 10 - 15 minutes.[9] e. Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

- Source Temperature: 230°C.[10]

- Transfer Line Temperature: 280°C.

2. Calibration: a. Prepare a series of calibration standards of this compound in a suitable solvent (e.g., isooctane (B107328) or cyclohexane) at different concentrations. b. Add the internal standard to each calibration standard at a constant concentration. c. Analyze the calibration standards using the same GC-MS method as the samples. d. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

3. Sample Analysis and Quantification: a. Inject an aliquot (e.g., 1 µL) of the final sample extract into the GC-MS system. b. Identify this compound in the sample chromatogram based on its retention time and the presence of its characteristic ions. c. Calculate the concentration of this compound in the sample by using the calibration curve and the peak area ratios from the sample analysis.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the analysis of this compound in soil.

Logical Relationship of Analytical Steps

Caption: Key steps and their relationships in the analytical method.

References

- 1. Determination of selected polychlorinated biphenyls in soil by miniaturised ultrasonic solvent extraction and gas chromatography-mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pjoes.com [pjoes.com]

- 4. agilent.com [agilent.com]

- 5. Field Analysis of Polychlorinated Biphenyls (PCBs) in Soil Using Solid-Phase Microextraction (SPME) and a Portable Gas Chromatography-Mass Spectrometry System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. frontiersin.org [frontiersin.org]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of PCB 30

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have been widely used in various industrial applications. Due to their toxicological effects, their presence in the environment and biological systems is of significant concern. PCB 30 (2,4,6-trichlorobiphenyl) is a non-dioxin-like PCB congener. Accurate and sensitive quantification of PCB 30 is crucial for environmental monitoring, toxicological research, and human health risk assessment. This document provides a detailed protocol for the analysis of PCB 30 using gas chromatography-mass spectrometry (GC-MS), a highly selective and sensitive analytical technique.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of PCB 30 in environmental samples, including sample preparation, GC-MS analysis, and quality control.

Sample Preparation

The sample preparation procedure aims to extract PCB 30 from the sample matrix and remove interfering substances. The following is a general procedure for soil and water samples.

For Soil Samples:

-

Extraction:

-

Weigh 10 g of a homogenized soil sample into a beaker.

-

Add an appropriate amount of a surrogate standard (e.g., PCB 65 and PCB 155) to the sample.

-

Mix the sample with anhydrous sodium sulfate (B86663) to remove moisture.

-

Extract the sample using a Soxhlet extractor with 150 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone (B3395972) for 16-24 hours.

-

-

Cleanup:

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Perform a cleanup step using a Florisil solid-phase extraction (SPE) cartridge to remove polar interferences.

-

Elute the PCBs from the SPE cartridge with hexane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard (e.g., PCB 204) to the final extract before GC-MS analysis.

-

For Water Samples:

-

Extraction:

-

Measure 1 L of the water sample into a separatory funnel.

-

Add a surrogate standard to the sample.

-

Perform a liquid-liquid extraction by shaking the sample with 60 mL of dichloromethane (B109758) three times.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

-

Cleanup:

-

Concentrate the extract to 1-2 mL using a rotary evaporator.

-

Follow the same SPE cleanup procedure as described for soil samples.

-